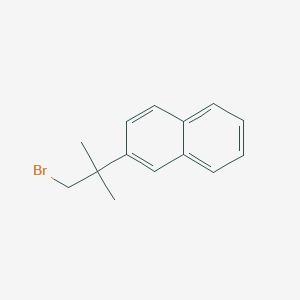
2-(2-Bromo-1,1-dimethylethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1,1-dimethylethyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes. This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further substituted with a tert-butyl group. The molecular formula of this compound is C14H15Br, and it has a molecular weight of 263.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1,1-dimethylethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a suitable solvent such as methylene chloride at elevated temperatures (230-250°C) . Another approach involves the photobromination of naphthalene with molecular bromine under irradiation conditions .
Industrial Production Methods
Industrial production of bromonaphthalene derivatives often employs large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of photochemical reactors and controlled temperature conditions are common in industrial settings to ensure efficient bromination .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-1,1-dimethylethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form biaryls or biheterocycles.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to introduce new functional groups.
Organolithium Compounds: Employed in substitution and coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Naphthalenes: Formed through substitution reactions.
Biaryls and Biheterocycles: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1,1-dimethylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into aromatic compounds.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in pharmaceutical intermediates and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-1,1-dimethylethyl)naphthalene involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the naphthalene ring more susceptible to nucleophilic attack . The compound can also participate in coupling reactions, forming new carbon-carbon bonds through the interaction of the bromine atom with metal catalysts .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromonaphthalene: Another bromonaphthalene derivative with the bromine atom at a different position on the naphthalene ring.
2-Bromo-1,1-dimethoxyethane: A compound with a similar bromine-containing structure but different functional groups.
1-Bromo-2-methylnaphthalene: A bromonaphthalene derivative with a methyl group instead of a tert-butyl group.
Uniqueness
2-(2-Bromo-1,1-dimethylethyl)naphthalene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other bromonaphthalene derivatives and makes it valuable in specific synthetic applications .
Propiedades
Número CAS |
225918-09-2 |
|---|---|
Fórmula molecular |
C14H15Br |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
2-(1-bromo-2-methylpropan-2-yl)naphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
Clave InChI |
GLBZZIQUWCOGTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


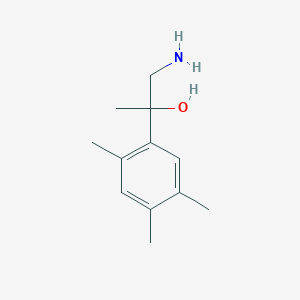



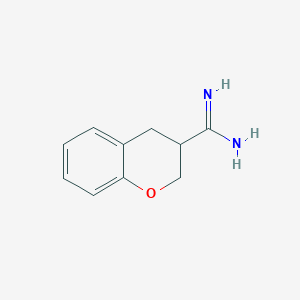

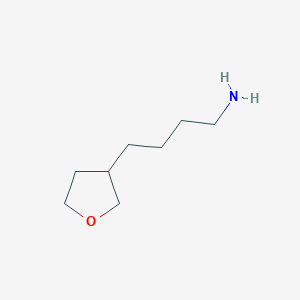

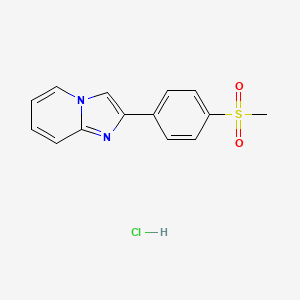
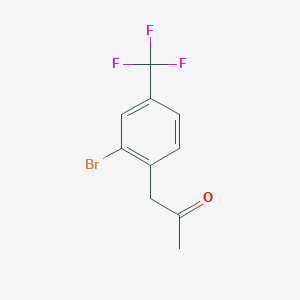
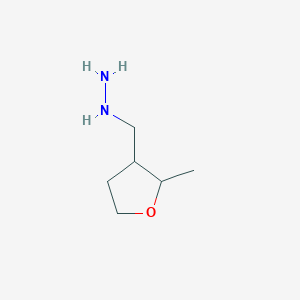
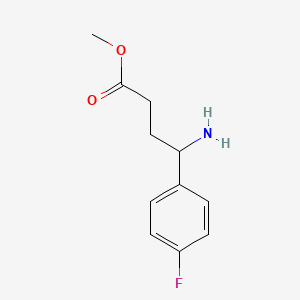

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
